2-Imidazol-1-il-etilamina dihidrobrometo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

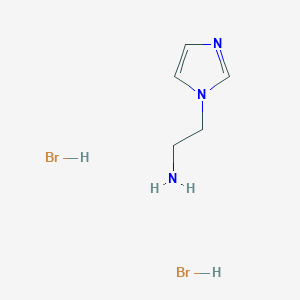

2-Imidazol-1-yl-ethylamine dihydrobromide is a biochemical compound with the molecular formula C5H9N3⋅2HBr and a molecular weight of 272.97 . It is commonly used in proteomics research and other biochemical applications . The compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms .

Aplicaciones Científicas De Investigación

2-Imidazol-1-yl-ethylamine dihydrobromide has a wide range of scientific research applications:

Métodos De Preparación

The synthesis of 2-Imidazol-1-yl-ethylamine dihydrobromide typically involves the reaction of imidazole with ethylenediamine, followed by the addition of hydrobromic acid to form the dihydrobromide salt . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Análisis De Reacciones Químicas

2-Imidazol-1-yl-ethylamine dihydrobromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products .

Mecanismo De Acción

The mechanism of action of 2-Imidazol-1-yl-ethylamine dihydrobromide involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions . Additionally, the compound can act as a ligand, binding to specific receptors and modulating their activity .

Comparación Con Compuestos Similares

2-Imidazol-1-yl-ethylamine dihydrobromide can be compared with other imidazole-containing compounds such as:

Histidine: An essential amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.

Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring, used to treat infections.

Clotrimazole: An antifungal medication with an imidazole ring, used to treat fungal infections.

The uniqueness of 2-Imidazol-1-yl-ethylamine dihydrobromide lies in its specific structure and the presence of the dihydrobromide salt, which enhances its solubility and stability in various applications .

Actividad Biológica

2-Imidazol-1-yl-ethylamine dihydrobromide, a compound with the molecular formula C5H9N3·2HBr and CAS number 167298-66-0, exhibits a range of biological activities primarily due to its imidazole structure. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Biological Activities

2-Imidazol-1-yl-ethylamine dihydrobromide has been studied for its diverse biological activities, including:

- Antibacterial Activity : Exhibits effectiveness against various bacterial strains.

- Antifungal Activity : Demonstrated potential against fungi, including Candida species.

- Antitumor Activity : Investigated for its ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Shown to modulate inflammatory pathways.

- Antiparasitic Properties : Notably active against Leishmania and Trypanosoma species.

The mechanism of action involves the interaction of the imidazole ring with metal ions and other biomolecules, which can modulate enzyme activity and receptor functions. This interaction is crucial for its pharmacological effects.

1. Antiparasitic Activity

A study evaluated the in vitro activity of various imidazole derivatives, including 2-Imidazol-1-yl-ethylamine dihydrobromide, against Leishmania species and Trypanosoma cruzi. The results indicated significant activity against these parasites, with selectivity indexes suggesting low cytotoxicity to mammalian cells compared to their antiparasitic effects.

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| 2-Imidazol-1-yl-ethylamine dihydrobromide | 15.7 ± 0.5 | >20 |

This suggests that the compound could be a promising candidate for further development in treating parasitic infections .

2. Antifungal Activity

In another study focusing on antifungal properties, compounds similar to 2-Imidazol-1-yl-ethylamine were tested against Candida albicans and Candida tropicalis. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than fluconazole, indicating their potential as effective antifungal agents.

| Compound | MIC (μmol/mL) | Diameter of Inhibition Zone (mm) |

|---|---|---|

| Compound A | 0.1876 | 25 ± 1.2 (C. tropicalis) |

| Compound B | >1.6325 | Not applicable |

These findings underline the need for further research into optimizing these compounds for clinical use .

3. Antitumor Potential

Research has also highlighted the potential of imidazole derivatives in cancer therapy. A multifunctional nanoparticle system incorporating imidazole derivatives was shown to enhance tumor targeting and improve therapeutic efficacy through combined modalities like photodynamic therapy (PDT) .

Propiedades

IUPAC Name |

2-imidazol-1-ylethanamine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2BrH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAPRYKSXJTJEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCN.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592102 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167298-66-0 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.